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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclomusalenone, a novel cyclohexenone derivative. Due to the apparent rarity or potential

novelty of a compound named "Cyclomusalenone" in readily available scientific literature, this

document focuses on a well-characterized surrogate, 4,5-dihydroxy-3-methyl-cyclohex-2-

enone. This compound, isolated from the culture filtrate of Lasiodiplodia theobromae, serves as

an exemplary case for the spectroscopic analysis of cyclohexenone-based natural products.

The relative structure of this compound was determined through extensive spectroscopic

analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic

Resonance (NMR) spectroscopy (¹H and ¹³C).

This guide is intended for researchers, scientists, and professionals in drug development,

providing detailed spectroscopic data, the methodologies for their acquisition, and a visual

representation of the analytical workflow.

Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 4,5-dihydroxy-3-

methyl-cyclohex-2-enone.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

5.96 br s 1H H-2

4.10 ddd 12.5, 5.0, 2.5 1H H-4

3.86 dd 5.0, 2.5 1H H-5

2.76 ddd 18.0, 12.5, 5.0 1H H-6a

2.24 dd 18.0, 2.5 1H H-6b

2.01 s 3H CH₃-3

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Carbon Type Assignment

201.0 C C-1

170.2 C C-3

128.0 CH C-2

75.8 CH C-5

71.2 CH C-4

42.1 CH₂ C-6

23.9 CH₃ CH₃-3

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data
Spectroscopic Technique Key Data

High-Resolution Electron Impact Mass

Spectrometry (HREIMS)

m/z 142.0621 [M]⁺ (Calculated for C₇H₁₀O₃:

142.0630)

Infrared (IR) Spectroscopy (film) 3400 (O-H), 1660 (C=O), 1620 (C=C) cm⁻¹
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Experimental Protocols
The following methodologies were employed for the isolation and spectroscopic

characterization of 4,5-dihydroxy-3-methyl-cyclohex-2-enone.

Isolation and Purification
The compound was isolated from the culture filtrate of the fungus Lasiodiplodia theobromae.

The filtrate was subjected to a series of chromatographic techniques, including silica gel

column chromatography and preparative thin-layer chromatography (TLC), to yield the pure

compound.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded

on a JEOL JNM-A500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³. The

sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in

parts per million (ppm) relative to the residual solvent peak.

Mass Spectrometry (MS): High-resolution electron impact mass spectrometry (HREIMS) was

performed on a JEOL JMS-700 mass spectrometer to determine the exact mass and

molecular formula of the compound.

Infrared (IR) Spectroscopy: The IR spectrum was obtained as a film on a HORIBA FT-720

spectrophotometer. The absorption bands are reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a novel natural product like 4,5-dihydroxy-3-methyl-cyclohex-2-enone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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